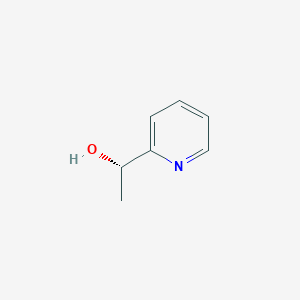

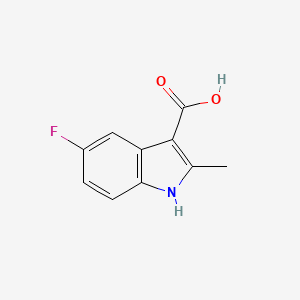

(S)-1-(Pyridin-2-yl)ethanol

概要

説明

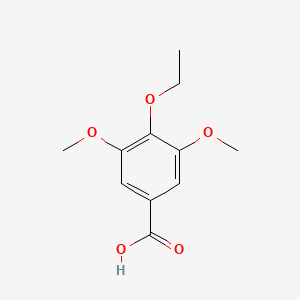

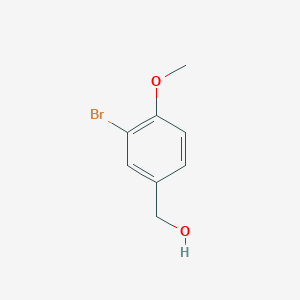

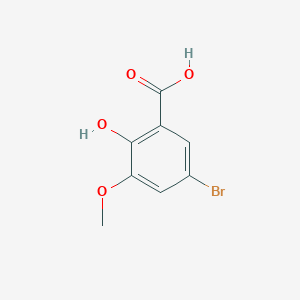

“(S)-1-(Pyridin-2-yl)ethanol” is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid, semi-solid, or liquid form .

Synthesis Analysis

The synthesis of “this compound” involves various reactions. For instance, it can be synthesized through a catalyst-free reaction involving N-hetaryl ureas and alcohols . This environmentally friendly technique can yield a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1 . The InChI key is PPHIIIRFJKDTLG-LURJTMIESA-N .Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. For example, 2-(2-pyridyl)ethanol derivatives can react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a density of 1.093 g/mL at 25 °C .科学的研究の応用

2-(Pyridin-2-yl)ethanol as a Protecting Group

2-(Pyridin-2-yl)ethanol has been demonstrated to serve effectively as a protecting group for methacrylic acid (MAA). This protecting group can be selectively removed after polymerization either chemically under alkaline conditions or thermally at temperatures of 110 °C or above. It exhibits stability under acidic conditions and resists catalytic hydrogenolysis. The utilization of 2-(pyridin-2-yl)ethanol as a protecting group is expected to be widely adopted in polymer chemistry due to its commercial availability and affordability (Elladiou & Patrickios, 2012).

Synthesis of Beta3-Adrenergic Receptor Agonists

Chemoenzymatic Synthesis Route

A chemoenzymatic scalable route has been developed for synthesizing optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety of beta3-adrenergic receptor agonists. This synthesis involves kinetic resolution performed in the presence of Candida antarctica lipase, leading to enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol, which is then converted into the desired product (Perrone et al., 2006).

Complexation and Docking Studies

Complexation with CuII and CdII

The reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde leads to the formation of compounds that complex with copper(II) and cadmium(II). These complexes have been characterized and studied for their potential interaction with selected biomolecules, showcasing the structural versatility and potential biological relevance of derivatives of 2-(pyridin-2-yl)ethanol (Mardani et al., 2019).

Molecular Structure of Intermediate

Knoevenagel Condensation Reaction

The synthesis of 1-phenyl-2-(2-pyridyl)ethanol via the Knoevenagel condensation reaction of 2-methylpyridine with benzaldehyde has been studied. The compound exhibits interesting properties related to stability and hydrogen bond formation, providing insights into the synthesis and properties of similar compounds (Percino et al., 2015).

Water Oxidation Catalysts

Ru Complexes for Water Oxidation

A family of Ru complexes, synthesized for water oxidation, showcases the application of pyridine derivatives in developing efficient catalysts for oxygen evolution reactions. These complexes highlight the role of the axial pyridine ligand in influencing the electronic absorption and redox properties of the catalysts, contributing to significant advancements in water oxidation catalysis (Zong & Thummel, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

作用機序

Target of Action

The primary targets of (S)-1-(Pyridin-2-yl)ethanol, also known as (S)-1-(2-Pyridyl)ethanol, are amino groups and carboxylic acids . This compound is used as a protecting group for these functional groups, selectively shielding them during chemical reactions .

Mode of Action

This compound interacts with its targets by forming protective groups . For amino groups, it reacts with O-alkyl S-(pyridin-2-yl)carbonothiolates to selectively protect them . For carboxylic acids, it acts as a protecting group that can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C .

Biochemical Pathways

The compound affects the synthesis pathways of various biochemical compounds. It enables the selective protection of amino groups and carboxylic acids, allowing for controlled reactions in complex biochemical environments . This selective protection is crucial in the synthesis of complex molecules where multiple functional groups are present.

Result of Action

The result of this compound’s action is the selective protection of amino groups and carboxylic acids, allowing for controlled reactions in complex biochemical environments . This enables the synthesis of complex molecules where multiple functional groups are present, and the selective removal of the protecting group post-synthesis allows for further modifications or functionalities to be introduced.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. It is stable under acidic conditions and resists catalytic hydrogenolysis . The protective group can be removed under alkaline conditions or thermally at or above 110 °C . Therefore, the efficacy and stability of this compound as a protecting group can be controlled by adjusting these environmental factors.

特性

IUPAC Name |

(1S)-1-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHIIIRFJKDTLG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59042-90-9 | |

| Record name | (1S)-1-(pyridin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (S)-1-(2-Pyridyl)ethanol valuable in organic synthesis?

A1: (S)-1-(2-Pyridyl)ethanol is a valuable chiral building block because it can be used to synthesize other enantiomerically pure compounds. [, ] Specifically, it can serve as a chiral ligand in asymmetric synthesis. [] Its value stems from the presence of both the pyridine ring and the chiral alcohol moiety, which offer diverse reactivity and potential for stereochemical control in chemical reactions.

Q2: How is (S)-1-(2-Pyridyl)ethanol synthesized with high enantiomeric purity?

A2: A highly effective method for synthesizing (S)-1-(2-Pyridyl)ethanol with excellent enantiomeric purity is the asymmetric transfer hydrogenation of 2-acetylpyridine. This reaction utilizes a chiral Ru(II) complex, specifically RuCl, as the catalyst and formic acid as the hydrogen source. [] This method is advantageous due to its high efficiency, allowing for a substrate to catalyst molar ratio of 200-1000, and its ability to achieve (S)-1-(2-Pyridyl)ethanol in almost quantitative yield (99%) with 95% enantiomeric excess (ee). []

Q3: Are there alternative synthetic routes to obtain (S)-1-(2-Pyridyl)ethanol with high enantiomeric purity?

A3: Yes, another method utilizes (R,R,R)-oxathiane as a chiral auxiliary to synthesize trans-1-(2-Pyridyl)-2-phenyl epoxide. This epoxide can then be further transformed into (S)-1-(2-Pyridyl)ethanol with 99.6% ee. [] This approach highlights the versatility of (S)-1-(2-Pyridyl)ethanol as a synthetic target and the possibility of employing different strategies to access it in enantiomerically pure form.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)